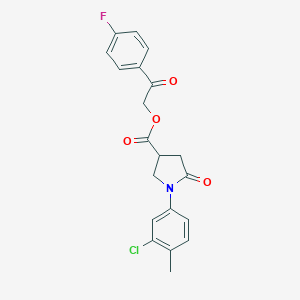
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using various methods.
作用机制
The mechanism of action of compound 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using compound 1 in lab experiments is its potent activity against various cancer cell lines. Additionally, it has also been shown to exhibit good selectivity towards cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of compound 1. One of the main directions is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new analogs of compound 1 with improved properties is also an area of interest. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of future research.
合成方法
Compound 1 can be synthesized using various methods, but the most common method involves the reaction between 3-chloro-4-methylphenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with pyrrolidine and a carbonylating agent such as phosgene to yield compound 1.
科学研究应用
Compound 1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been studied for its potential use as an anti-inflammatory and analgesic agent. In drug discovery, compound 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
属性
产品名称 |
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C20H17ClFNO4 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFNO4/c1-12-2-7-16(9-17(12)21)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(22)6-4-13/h2-7,9,14H,8,10-11H2,1H3 |
InChI 键 |
AKXLGNUORXZDHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)


